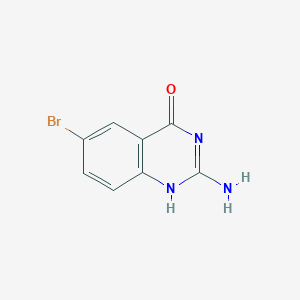

2-aMino-6-broMoquinazolin-4-ol

Descripción

Overview of Quinazoline (B50416) Derivatives in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural features have made it a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets. nih.govmdpi.com

Historical Context and Significance of Quinazoline Scaffold

The first synthesis of a quinazoline derivative was reported in 1869 by Griess et al. through a condensation reaction. mdpi.comencyclopedia.pub Later, in 1895, August Bischler and Lang reported the synthesis of quinazoline via the decarboxylation of a 2-carboxy derivative. mdpi.com These early discoveries laid the groundwork for extensive investigation into the chemical and biological properties of this class of compounds. The quinazoline structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, and it is also known as 1,3-diazanaphthalene. mdpi.com The versatility of this scaffold has allowed for the development of a vast library of derivatives with diverse pharmacological applications.

Broad Spectrum of Pharmacological Activities of Quinazoline Derivatives

Quinazoline derivatives are renowned for their wide array of pharmacological activities. mdpi.comwisdomlib.org These compounds have demonstrated potential as:

Anticancer agents mdpi.commdpi.com

Anti-inflammatory agents mdpi.comresearchgate.net

Antibacterial and antifungal agents nih.govujpronline.com

Antiviral agents, including anti-HIV activity nih.govmdpi.com

Anticonvulsant agents nih.govmdpi.com

Antihypertensive agents mdpi.commdpi.com

Antimalarial agents mdpi.commdpi.com

Analgesic agents nih.govmdpi.com

Antidiabetic agents mdpi.comresearchgate.net

Antitubercular agents mdpi.com

Sedative-hypnotic agents mdpi.com

Antihistaminic agents mdpi.com

This broad spectrum of activity has cemented the importance of the quinazoline scaffold in the ongoing search for new therapeutic agents. mdpi.com

Role of Quinazolinones as Prominent Bioactive Scaffolds

Within the broader quinazoline family, quinazolinones, which are oxidized derivatives of quinazolines, are particularly noteworthy for their biological activity. mdpi.commdpi.com Depending on the position of the carbonyl group, they are classified as 2(1H)-quinazolinones or 4(3H)-quinazolinones. mdpi.commdpi.com These compounds are building blocks for over 150 naturally occurring alkaloids and are integral to many pharmaceutical products. mdpi.commdpi.com The pharmacological significance of quinazolinones is vast, with research highlighting their potent anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comujpronline.com

Specific Focus on 2-Amino-6-bromoquinazolin-4-ol

This article now narrows its focus to a specific, yet significant, member of the quinazolinone family: this compound.

Structural Context within the Quinazoline Family

This compound is a heterocyclic organic compound featuring a quinazoline ring system. cymitquimica.com Its structure is characterized by an amino group (-NH2) at the 2-position and a bromine atom (-Br) at the 6-position of the quinazolin-4-ol core. cymitquimica.com The presence of the bromine atom, an electron-withdrawing group, can enhance the molecule's reactivity and potential for further chemical modifications. cymitquimica.com Structure-activity relationship studies have indicated that substitutions at the 2 and 6 positions of the quinazoline ring can be crucial in determining pharmacological activity. nih.govmdpi.com

| Property | Value |

| IUPAC Name | 2-amino-6-bromo-3H-quinazolin-4-one |

| CAS Number | 130148-53-7 sigmaaldrich.com |

| Molecular Formula | C8H6BrN3O sigmaaldrich.com |

| Molecular Weight | 240.06 g/mol bldpharm.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | BDPCBRSHZVHPKX-UHFFFAOYSA-N sigmaaldrich.com |

Rationale for Dedicated Research on this compound

The specific substitution pattern of this compound makes it a compound of significant interest for several reasons. The presence of a halogen at the 6-position and an amine group at the 2-position of the quinazolinone ring are features that have been shown to enhance antimicrobial activities in related derivatives. nih.gov Furthermore, the bromine atom can serve as a handle for further synthetic modifications, allowing for the creation of a library of novel compounds with potentially enhanced biological activities. Research on derivatives of 6-bromoquinazolin-4(3H)-one has explored their potential in various therapeutic areas, including cardiovascular and anticancer applications. nih.govresearchgate.net For instance, novel derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anthelmintic and antibacterial properties. researchgate.net The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of more complex and potent pharmaceutical agents. cymitquimica.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPCBRSHZVHPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563914 | |

| Record name | 2-Amino-6-bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130148-53-7 | |

| Record name | 2-Amino-6-bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 6 Bromoquinazolin 4 Ol and Its Derivatives

Established Synthetic Pathways to the Quinazoline (B50416) Core

The construction of the quinazoline ring system can be achieved through several classical and modern synthetic strategies. These methods typically involve the formation of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring.

Niementowski Reaction and Its Variations for 4-Oxo-3,4-dihydroquinazolines

The Niementowski quinazoline synthesis is a well-established and widely used method for the preparation of 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). wikipedia.orgnih.govchemeurope.com This reaction involves the condensation of anthranilic acids with amides at high temperatures. nih.govdrugfuture.com The versatility of this method allows for the synthesis of a diverse range of substituted quinazolinones by varying the anthranilic acid and amide starting materials.

Variations of the Niementowski reaction have been developed to improve yields and reaction conditions. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and enhance yields compared to conventional heating methods. nih.gov The use of isatoic anhydride (B1165640) as a substitute for anthranilic acid represents another modification of this classic reaction. nih.gov

Other Traditional Annulation and Cyclocondensation Approaches

Beyond the Niementowski reaction, several other traditional methods are employed for the synthesis of the quinazoline core. These often involve annulation, which is the formation of a ring structure onto a pre-existing ring, and cyclocondensation reactions.

One common approach is the cyclocondensation of o-aminobenzamides with various reagents. nih.govacs.org For example, the reaction of o-aminobenzamides with aldehydes can be catalyzed by copper salts or ionic liquids to yield quinazolin-4-one derivatives. nih.govacs.org Another strategy involves the use of ortho-halobenzamides as starting materials for intermolecular annulation. acs.org Furthermore, a phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides provides an efficient, metal-free route to 2-substituted quinazolinones through selective C-C bond cleavage. organic-chemistry.org

| Method | Starting Materials | Key Features |

| Niementowski Reaction | Anthranilic acids and amides | High-temperature condensation nih.govdrugfuture.com |

| Niementowski Modification | Isatoic anhydride and amides | Alternative to anthranilic acid nih.gov |

| Cyclocondensation | o-Aminobenzamides and aldehydes | Catalyzed by copper salts or ionic liquids nih.govacs.org |

| Annulation | ortho-Halobenzamides | Intermolecular ring formation acs.org |

| Phosphorous Acid-Catalyzed Cyclocondensation | β-Ketoesters and o-aminobenzamides | Metal- and oxidant-free organic-chemistry.org |

Targeted Synthesis of 2-Amino-6-bromoquinazolin-4-ol

The specific synthesis of this compound often utilizes precursors that already contain the bromine and amino functionalities.

Reaction of 2-Amino-5-bromobenzoic Acid with Cyanamide

A direct and efficient method for the synthesis of this compound involves the reaction of 2-amino-5-bromobenzoic acid with cyanamide. rtu.lv This reaction is typically carried out in the presence of an acid, such as hydrochloric acid, in a suitable solvent like ethanol (B145695) under pressure and elevated temperatures. rtu.lv The process involves the initial formation of a guanidino-substituted benzoic acid intermediate, which then undergoes intramolecular cyclization to form the desired quinazolinone ring.

The synthesis of the required starting material, 2-amino-5-bromobenzoic acid, can be achieved by the bromination of anthranilic acid in acetic acid. researchgate.net

Derivatization Strategies for Amines and Other Functional Groups on the Quinazoline Scaffold

The 2-amino group and other positions on the this compound scaffold are amenable to further derivatization, allowing for the creation of a library of analogs. The amino group is particularly important for the biological activity of many quinazoline derivatives. mdpi.com

Strategies for derivatization include:

N-Alkylation and N-Arylation: The amino group can be functionalized through reactions with various alkyl or aryl halides.

Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups.

Formation of Ureas and Thioureas: Treatment with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. researchgate.net

Suzuki Coupling: The bromo substituent at position 6 provides a handle for palladium-catalyzed Suzuki coupling reactions, enabling the introduction of various aryl and heteroaryl groups. researchgate.net

Nucleophilic Aromatic Substitution: The chloro group in derivatives like 2,4-dichloroquinazolines can be selectively substituted with amines and other nucleophiles to introduce diversity at different positions on the quinazoline ring. iajps.comkuleuven.be

The reactivity of different positions on the quinazoline ring can be influenced by the presence of other substituents. For example, a nitro group can activate a neighboring methylthio group towards nucleophilic substitution by secondary amines. wiley.com

| Derivative | Synthetic Approach | Reference |

| 6-Aryl substituted 4-phenylamino quinazolines | Suzuki coupling of 6-bromo-4-chloroquinazoline (B1286153) with arylboronic acids, followed by nucleophilic substitution with anilines. | researchgate.net |

| 2-Chloro-N-alkyl-7-nitroquinazolin-4-amines | Selective nucleophilic substitution of 2,4-dichloro-7-nitroquinazoline (B58027) with amines by controlling temperature and solvent. | iajps.com |

| 2-Aminoimidazolidin-4-ones from resin-bound amino acids | Solid-phase synthesis involving cyclization with cyanogen (B1215507) bromide. | researchgate.net |

| 2-Morpholino-8-nitroquinazolin-4(1H)-one | Nucleophilic substitution of a 2-methylthio group with morpholine, facilitated by an 8-nitro group. | wiley.com |

Synthesis of Key Analogs and Precursors

The synthesis of key analogs and precursors is essential for exploring the structure-activity relationships of quinazoline-based compounds. Precursors like 2-amino-5-bromobenzoic acid are synthesized from readily available starting materials such as anthranilic acid. researchgate.netbldpharm.com

The synthesis of 6-bromoquinazolin-4-ol (B1460634) can be achieved by reacting 2-amino-5-bromobenzoic acid with formamide. researchgate.net This compound can then be converted to the key intermediate 6-bromo-4-chloroquinazoline by treatment with phosphorus oxychloride. researchgate.net This chloro-derivative is a versatile precursor for introducing various substituents at the 4-position through nucleophilic substitution reactions.

Synthesis of 3-Amino-2-methyl-6-bromoquinazoline-4(3H)-one

The synthesis of 3-amino-2-methyl-6-bromoquinazoline-4(3H)-one can be achieved through several effective routes. One direct method involves the bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid, which proceeds under mild conditions with high yields and short reaction times without the need for a catalyst. researchgate.net

An alternative, multi-step approach begins with 6-bromoanthranilic acid. medicalresearchjournal.org This starting material is converted to the corresponding acetanthranil, which is then treated with hydrazine (B178648) hydrate (B1144303) in refluxing methanol. medicalresearchjournal.org After distilling the excess solvent, the resulting crystalline solid is recrystallized to yield the desired 3-amino-2-methyl-6-bromoquinazolin-4(3H)-one. medicalresearchjournal.org

Furthermore, a green chemistry approach utilizing microwave assistance has been developed. mdpi.com This efficient tandem process starts from the corresponding benzoxazinone (B8607429) and proceeds to the final product in good to excellent yields. mdpi.com For instance, the synthesis of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one using this method resulted in a 70% yield. mdpi.com

Table 1: Spectroscopic Data for 3-amino-6-bromo-2-methylquinazolin-4(3H)-one

| Data Type | Values |

|---|---|

| Appearance | Pale yellow amorphous solid |

| Melting Point | 187–189 °C |

| ¹H-NMR (DMSO-d₆, 600 MHz) | δ (ppm) 8.15 (s, 1H, H₅), 7.89 (dd, J = 8.4 Hz, 1H, H₇), 7.53 (d, J = 8.6, 1H, H₈), 5.83 (s, 2H, NH₂), 2.57(s, 3H, CH₃) |

| UV-Vis (ε M⁻¹cm⁻¹) | λ (nm) = 283 (15,000), 316 (8000) |

Data sourced from MDPI. mdpi.com

Synthesis of 6-Bromo-2-styrylquinazolin-4(3H)-ones

The synthesis of 6-bromo-2-styrylquinazolin-4(3H)-ones serves as a crucial step for creating more complex derivatives via cross-coupling reactions. mdpi.comnih.gov The process begins with the hydrolysis of 2-acetylamino-5-bromobenzoic acid using a 5% aqueous sodium hydroxide (B78521) solution in ethanol under reflux for one hour. mdpi.com The resulting 2-amino-5-bromobenzoic acid is then condensed with various substituted benzaldehydes in refluxing glacial acetic acid for six hours to yield the target 6-bromo-2-styrylquinazolin-4(3H)-one derivatives. mdpi.comresearchgate.net

This methodology allows for the introduction of different substituents on the styryl moiety, leading to a library of compounds for further chemical exploration and biological evaluation. mdpi.com

Table 2: Synthesis of 6-Bromo-2-styrylquinazolin-4(3H)-one Derivatives

| Compound | R-group on Benzaldehyde |

|---|---|

| 5a | H |

| 5b | 4-F |

| 5c | 4-Cl |

| 5d | 3-OCH₃ |

Data sourced from Molecules. mdpi.com

Synthesis of 6-Bromo-2-iodoquinazoline

6-Bromo-2-iodoquinazoline is a key heterocyclic intermediate used in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. lookchem.com Its structure, featuring both bromine and iodine atoms, makes it a versatile building block for various chemical transformations, particularly metal-catalyzed cross-coupling reactions. lookchem.commdpi.com The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization of the quinazoline core. mdpi.com

While specific syntheses of this exact compound are part of broader synthetic schemes, its importance lies in its role as a precursor. For example, in related chloro-iodo quinazolines, the C-I bond is intrinsically more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling selective substitution. mdpi.com This principle of differential reactivity is fundamental to its utility in constructing complex molecular architectures.

Table 3: Chemical Properties of 6-Bromo-2-iodoquinazoline

| Property | Value |

|---|---|

| CAS Number | 882670-93-1 |

| Molecular Formula | C₈H₄BrIN₂ |

| Molecular Weight | 334.94 g/mol |

| Boiling Point | 427.5 °C at 760 mmHg |

| Storage Temperature | 2-8°C |

Data sourced from LookChem and Guidechem. lookchem.comguidechem.com

Multi-component Reaction Pathways for Complex Quinazoline Derivatives

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex quinazoline derivatives from simple starting materials in a single step. openmedicinalchemistryjournal.comajol.info These reactions are advantageous due to their high yields, product selectivity, and operational simplicity. ajol.info Various MCRs have been developed for quinazoline synthesis, often employing green catalysts or solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

For example, benzimidazo-quinazolinones have been synthesized via an MCR of aromatic aldehydes, 2-aminobenzimidazole, and dimedone under solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Another approach involves the iodine-catalyzed MCR of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) to create fused quinazolines. openmedicinalchemistryjournal.com One-pot, three-component condensation reactions are also utilized, such as reacting isatin, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) to produce quinazoline-4-carboxylic acid derivatives. dergipark.org.tr These methods provide powerful tools for generating molecular diversity and discovering novel bioactive compounds. ajol.info

Modern Synthetic Techniques in Quinazoline Chemistry

The field of quinazoline synthesis has been significantly advanced by the adoption of modern techniques that offer improved efficiency, sustainability, and access to novel chemical space.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved purity. nih.govjournaljpri.com This technology has been successfully applied to the synthesis of a wide range of quinazoline derivatives.

Notable examples include:

3-Amino-2-methyl-quinazolin-4(3H)-ones : A tandem microwave-assisted green process yields these compounds from their corresponding benzoxazinones in good to excellent yields. mdpi.com

N-arylheterocyclic substituted-4-aminoquinazolines : These are efficiently synthesized from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol under microwave irradiation. nih.gov

Functionalized Dihydroquinazolines : Microwave-influenced reactions of O-phenyl oximes with aldehydes in toluene (B28343) provide a route to these structures. openmedicinalchemistryjournal.com

Tetrahydro-1,3-thiazepines : The key cyclization step in the synthesis of these seven-membered rings is achieved in minutes under microwave irradiation, a process that is often challenging with conventional methods. beilstein-journals.org

The efficiency and eco-friendly nature of microwave-assisted synthesis make it a preferred method for the rapid generation of quinazoline-based compound libraries. journaljpri.com

Metal-Mediated and Metal-Catalyzed Reactions, e.g., Suzuki-Miyaura Cross-Coupling

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, and the Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds. mdpi.comlibretexts.org This reaction typically involves a palladium catalyst to couple an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.org Its high functional group tolerance and compatibility with aqueous conditions make it ideal for modifying complex molecules like quinazolines. mdpi.com

A prime example is the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones. mdpi.comnih.gov In this process, 6-bromo-2-styrylquinazolin-4(3H)-ones are reacted with various arylboronic acids in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base like potassium carbonate. mdpi.comresearchgate.net The reaction is typically carried out in a dioxane-water solvent system under reflux, affording the desired C-C coupled products in good yields. mdpi.comresearchgate.net

This methodology has been extensively used to prepare polycarbo-substituted quinazolin-4(3H)-ones, which are precursors to biologically active molecules, including receptor antagonists. mdpi.com The ability to selectively introduce aryl groups at specific positions on the quinazoline ring makes the Suzuki-Miyaura reaction a cornerstone of modern medicinal chemistry. nih.gov

Table 4: General Conditions for Suzuki-Miyaura Cross-Coupling of 6-bromo-2-styrylquinazolin-4(3H)-ones

| Parameter | Condition |

|---|---|

| Substrates | 6-bromo-2-styrylquinazolin-4(3H)-ones, Arylboronic acids |

| Catalyst | PdCl₂(PPh₃)₂ |

| Base | K₂CO₃ |

| Solvent | Dioxane–H₂O (3:1, v/v) |

| Temperature | Reflux |

| Reaction Time | 3 hours |

Data sourced from Molecules. mdpi.comresearchgate.net

Mechanism of Action Studies and Molecular Interactions

Elucidation of Biological Targets and Signaling Pathways

The quinazoline (B50416) core is a well-established pharmacophore known to interact with numerous biological targets. Derivatives of the 6-bromoquinazoline (B49647) structure have been shown to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

A primary target for this class of compounds is the family of protein kinases. Lapatinib, a derivative containing a 6-substituted quinazoline core, is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com Inhibition of these receptors disrupts downstream signaling pathways that are crucial for the growth of breast cancer cells. mdpi.com Similarly, the 4-anilinoquinazoline (B1210976) derivative CP-724,714 has been identified as a selective inhibitor of ErbB2, a receptor tyrosine kinase implicated in various cancers. mdpi.com Further studies have revealed that 6-alkynylated 4-aminoquinazolines can act as selective inhibitors of Aurora A, a serine/threonine kinase that plays a vital role in mitotic progression. mdpi.com

Beyond direct kinase inhibition, quinazoline derivatives also impact the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. researchgate.net Specifically, 6-aryl substituted 4-(4-cyanomethyl) phenylamino (B1219803) quinazolines have been developed as isoform-selective inhibitors of PI3K-alpha. researchgate.net

In the context of inflammatory processes, the signaling pathways involving phospholipase A2 (PLA2) enzymes are of significant interest. The release of arachidonic acid by PLA2 is a key step in the production of inflammatory mediators and can be essential for the activation of transcription factors like NF-kB. conicet.gov.ar The inhibition of cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2) has been shown to abolish the nuclear localization of NF-kB subunits, suggesting that inhibitors based on the quinazoline scaffold could modulate this inflammatory pathway. conicet.gov.ar

Enzyme Inhibition Kinetics and Assays (e.g., Kinase Assays, 3CLpro, cPLA2, sPLA2)

The pharmacological activity of 2-amino-6-bromoquinazolin-4-ol derivatives is frequently assessed through various enzyme inhibition assays, which provide quantitative measures of potency and selectivity.

Kinase Assays Kinase inhibition is a principal mechanism of action for many quinazoline-based compounds. mdpi.commdpi.com These assays are fundamental for drug discovery and are often performed in high-throughput formats. biomolecularsystems.com A common method involves quantifying the amount of adenosine (B11128) triphosphate (ATP) that remains after a kinase reaction. The Kinase-Glo® Luminescent Kinase Assay, for example, generates a light signal that is inversely proportional to the kinase's activity. biomolecularsystems.com This allows for the determination of inhibitory concentrations (e.g., IC₅₀ values), which represent the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov Derivatives of 4-aminoquinazoline have been identified as potent inhibitors of G protein-coupled receptor kinase 6 (GRK6), a critical kinase for the survival of multiple myeloma cells. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Analogue 18 (4-Aminoquinazoline derivative) | GRK6 | 6 | nih.gov |

3CLpro Assays Viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, are essential for viral replication and represent attractive targets for antiviral therapies. embopress.orgdovepress.com The sequence homology between the 3CLpro of SARS-CoV and SARS-CoV-2 is high, suggesting that inhibitors could be effective against both. dovepress.com While specific data on this compound is limited, the quinazoline scaffold has been investigated for potential 3CLpro inhibitory activity. mdpi.comnih.gov Inhibition is often measured using FRET-based assays, where the cleavage of a fluorescently labeled peptide substrate by the protease results in a measurable change in fluorescence. nih.gov

cPLA2 and sPLA2 Assays Cytosolic (cPLA2) and secreted (sPLA2) phospholipases A2 are key enzymes in the arachidonic acid cascade, which leads to the production of inflammatory lipids. mdpi.comnih.gov Assays for these enzymes typically measure the release of fatty acids from phospholipid substrates. nih.govbiorxiv.org For example, a common in vitro assay for cPLA2 involves pre-incubating the recombinant human enzyme with the test compound before adding a substrate-liposome solution containing a fluorescently labeled phospholipid. biorxiv.org The enzymatic activity is then determined by measuring the increase in fluorescence upon cleavage of the substrate. biorxiv.org Specific inhibitors, such as YM 26734 for sPLA2, are used as controls in these assays. conicet.gov.ar

Receptor Binding Studies and Selectivity

Determining the binding affinity and selectivity of a compound for its intended target over other receptors is a critical step in drug development. This is often accomplished through receptor binding assays, typically involving radioligands. nih.gov In these assays, a cell membrane preparation expressing the target receptor is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. nih.govnih.gov The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of the inhibitory constant (Kᵢ), which reflects the compound's binding affinity. nih.govnih.gov

Selectivity is determined by comparing the Kᵢ values of the compound for its primary target versus a panel of other receptors or related enzyme isoforms. nih.govnih.gov For instance, the selectivity of nitric oxide synthase (NOS) inhibitors is determined by their affinity for the different NOS isoenzymes (iNOS, nNOS, eNOS). nih.gov In the context of kinase inhibitors derived from the quinazoline scaffold, selectivity is often evaluated by screening the compound against a large panel of kinases to identify potential off-target effects. nih.gov An analogue of 4-aminoquinazoline, for example, was found to be highly selective for GRK6 when tested against a panel of 85 other kinases. nih.gov While detailed receptor binding data for this compound itself is not extensively published, this methodology is standard for characterizing its more complex derivatives.

Cellular Assays for Pharmacological Effects (e.g., Cytotoxicity Assays, Cell Cycle Analysis)

Cellular assays are essential for evaluating the pharmacological effects of a compound in a biologically relevant context. biocompare.com These assays can measure a wide range of effects, including cell viability, proliferation, and cell cycle progression. biocompare.com

Cytotoxicity Assays The antiproliferative and cytotoxic effects of compounds derived from the 6-bromoquinazolin-4(3H)-one scaffold have been evaluated against various cancer cell lines. acs.org A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. acs.org Another approach is the lactate (B86563) dehydrogenase (LDH) assay, which quantifies the release of LDH from cells with compromised membrane integrity, providing a measure of cytotoxicity. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability. nih.gov

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | 2.31 ± 0.13 | acs.org |

| H460 | Lung Carcinoma | 1.95 ± 0.11 | acs.org |

| HepG2 | Hepatocellular Carcinoma | 3.54 ± 0.24 | acs.org |

| SGC-7901 | Gastric Carcinoma | 2.17 ± 0.16 | acs.org |

Cell Cycle Analysis Flow cytometry is a powerful technique used to analyze the effects of a compound on the cell cycle. plos.org Cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). acs.orgplos.orgbdbiosciences.com The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.com This analysis can reveal if a compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism for anticancer agents. acs.orgresearchgate.net For example, a derivative of 6-bromoquinazolin-4(3H)-one was shown to induce a significant accumulation of A549 cells in the G2/M phase. acs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

General SAR Principles for Quinazoline (B50416) Derivatives

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, leading to a wide array of pharmacological activities. nih.govresearchgate.net SAR studies of quinazoline derivatives have consistently shown that the nature and position of substituents on the quinazoline ring system are critical determinants of their biological effects. nih.govmdpi.comarabjchem.org

The biological activity of quinazoline derivatives is significantly influenced by substituents at various positions on the ring. nih.govmdpi.com

Position 2: The introduction of methyl, amine, or thiol groups at this position is often essential for antimicrobial activities. nih.gov The substitution of heteroaryl and aryl moieties at the C-2 position has been shown to improve analgesic and anti-inflammatory activities. nih.gov

Position 3: The presence of a substituted aromatic ring at this position is crucial for antimicrobial activity. nih.gov Additionally, the incorporation of different heterocyclic moieties at position 3 can enhance biological activity. nih.gov

Position 4: Substitution at the 4th position, particularly with an amine or substituted amines, can improve antimicrobial activities. nih.gov Developing a lipophilic character at the C-4 position is considered desirable for achieving novel inhibitory affinity. nih.gov

Positions 6 and 8: The presence of halogen atoms at these positions is a key factor in enhancing the biological profile of quinazoline derivatives. nih.gov A phenyl ring at the eighth position and a nitro group at the sixth position have been shown to improve anti-cancer potency. nih.gov

| Position | Common Substituents | Impact on Biological Activity |

| 2 | Methyl, Amine, Thiol, Aryl, Heteroaryl | Antimicrobial, Analgesic, Anti-inflammatory |

| 3 | Substituted Aromatic Ring, Heterocyclic Moieties | Antimicrobial, General Biological Activity Enhancement |

| 4 | Amine, Substituted Amines, Lipophilic Groups | Antimicrobial, Inhibitory Affinity |

| 6 & 8 | Halogens, Phenyl (pos. 8), Nitro (pos. 6) | Antimicrobial, Anticancer |

The introduction of halogen atoms, such as bromine and iodine, at positions 6 and 8 of the quinazoline ring has a profound effect on the compound's biological activity. nih.gov Halogenation at these positions can enhance antimicrobial properties. researchgate.net For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated significant antimicrobial activity. nih.gov The presence of a halogen at the 6-position has been shown to greatly enhance anticonvulsant activity. who.int Specifically, iodine atoms at positions 6 and 8 are noted for their large atomic size, which can lead to repulsive, hydrophobic interactions that may negatively affect binding to biological targets. who.int In contrast, fluorine, being smaller and more reactive, can also significantly influence activity. who.int

An amine or a substituted amine at the 4-position of the quinazoline ring is a critical feature for various biological activities, particularly antimicrobial effects. nih.gov Research on antimalarial agents has indicated that a monoalkyl amino group at the 4-position is preferred over disubstituted amines for activity. acs.org The 4-NH group is often considered necessary for binding to cellular targets. acs.org

The incorporation of heterocyclic moieties at the 3-position of the quinazolinone ring is a well-established strategy for enhancing pharmacological activity. nih.govnih.gov Studies have shown that introducing various heterocyclic systems at this position can lead to potent antimicrobial and cytotoxic activities. nih.gov For example, the presence of a 5-membered heterocyclic ring system at position 3 has been linked to anticonvulsant activity. nih.gov The substitution of heteroaryl moieties at the N-3 position has been associated with improved analgesic and anti-inflammatory effects. nih.gov

Role of Amine or Substituted Amine at Position 4

Specific SAR Studies on 2-Amino-6-bromoquinazolin-4-ol and its Analogs

While general SAR principles for quinazolines are well-documented, specific studies on this compound and its close analogs provide more targeted insights. The core structure of this compound features an amino group at position 2, a bromine atom at position 6, and a hydroxyl group (in its tautomeric form) at position 4. sigmaaldrich.comsigmaaldrich.com

Systematic variations of the substituents on the quinazoline scaffold are a cornerstone of medicinal chemistry to optimize the potency and selectivity of drug candidates.

Modification at the 4-position: Replacing the hydroxyl/oxo group at position 4 with a methoxy (B1213986) group, as seen in 6-bromo-4-methoxyquinazoline, creates a versatile intermediate for synthesizing kinase inhibitors. Further substitution of the methoxy group with an amine, such as in 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, has been shown to yield potent inhibitors of specific kinases.

Impact of the 6-bromo substituent: The bromine atom at the 6-position is crucial for enhancing hydrophobic interactions within the ATP-binding pocket of protein kinases like EGFR. Comparative studies have demonstrated that compounds with halogen substitutions at strategic positions exhibit enhanced cytotoxicity compared to their non-halogenated counterparts.

Variations at the 2-position: Modifications at the 2-position of the 6-bromoquinazolin-4-one core have also been explored. For instance, the introduction of styryl groups at this position has been investigated for anticancer activity. mdpi.com

The following table summarizes the effects of systematic variations on the activity of 6-bromoquinazoline (B49647) derivatives:

| Variation | Resulting Compound Class | Observed Effect |

| Replacement of 4-OH with 4-OCH3 | 6-Bromo-4-methoxyquinazolines | Intermediate for kinase inhibitors |

| Substitution of 4-OCH3 with amines | 4-Amino-6-bromoquinazolines | Potent kinase inhibitors |

| Introduction of styryl groups at C2 | 6-Bromo-2-styrylquinazolin-4-ones | Potential anticancer activity |

Correlation between Structural Modifications and Specific Biological Endpoints

The biological activity of compounds derived from the this compound core is intricately linked to specific structural modifications. The quinazolinone structure is generally considered in terms of three key rings, and variations on these rings have been systematically studied to establish a clear structure-activity relationship (SAR). nih.govacs.org

For instance, in the pursuit of novel antibacterial agents, modifications to the quinazolinone scaffold have shown that these compounds are particularly active against Gram-positive bacteria like S. aureus. nih.govacs.org The introduction of different substituents at various positions of the quinazoline ring system has a profound impact on their minimum inhibitory concentrations (MICs). For example, certain substitutions can lead to highly potent compounds with MIC values as low as 0.004 μg/mL against S. aureus. acs.org Specifically, the presence of a hydrogen-bond donor and acceptors at particular distances from the ring system appears to be crucial for enhanced activity. acs.org

Similarly, in the context of antimalarial drug discovery, SAR studies on quinazolinone-2-carboxamide derivatives have demonstrated that structural alterations can lead to a significant improvement in potency. acs.org By systematically varying amine moieties and substituents on the phenyl moiety of the quinazolinone ring, researchers have achieved a 95-fold enhancement in potency from the initial hit compound. acs.org

Computational Approaches in SAR and QSAR

Computational methods are indispensable in modern drug discovery, providing insights that guide the synthesis and evaluation of new chemical entities. For derivatives of this compound, molecular docking and QSAR modeling have been extensively used to predict biological activity and understand the molecular basis of action.

Molecular Docking Simulations to Identify Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how quinazolinone derivatives interact with various biological targets at the molecular level.

Cyclooxygenase-2 (COX-2): Docking studies on COX-2, a key enzyme in inflammation, have been performed with various compounds, including flavonoids and benzochromenopyrimidines, to understand their inhibitory potential. d-nb.infochemrevlett.com These studies reveal that binding affinity is influenced by interactions with key residues in the active site, such as Gln524 and Arg513. chemrevlett.com For instance, some flavonoids exhibit strong binding to the hydrophobic region of the COX-2 active site and form hydrogen bonds with residues like Ser530. d-nb.info

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): DHFR and TS are critical enzymes in nucleotide synthesis, making them important targets for anticancer and antimicrobial drugs. nih.govresearchgate.netnih.gov Molecular docking of quinazoline derivatives into the active sites of DHFR and TS has helped in recognizing the hypothetical binding motifs. researchgate.net Studies have shown that the quinazoline ring can form hydrophobic contacts with key residues like Leu192 and Leu221 in human TS. nih.gov These interactions are crucial for the inhibitory potency of the compounds.

3-chymotrypsin-like protease (3CLpro): As a key enzyme in the life cycle of SARS-CoV-2, 3CLpro is a major target for antiviral drug development. mdpi.comnih.govdovepress.com Docking simulations of quinazoline derivatives have shown outstanding binding affinities with the key amino acids of the 3CLpro active site. mdpi.comnih.gov These computational findings suggest that certain quinazoline derivatives could be potent inhibitors of the SARS-CoV-2 main protease. mdpi.comnih.gov

Cytosolic PLA2 (cPLA2) and Secretory PLA2 (sPLA2): These enzymes are involved in inflammatory processes. mdpi.comnih.govsemanticscholar.org Molecular docking studies have been employed to understand the binding modes of quinazoline derivatives with cPLA2 and sPLA2. mdpi.comnih.gov The results indicate that these compounds can have significant inhibitory activity against these enzymes, with some derivatives showing better or comparable activity to known inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.orgsemanticscholar.org

QSAR models heavily rely on molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. frontiersin.org

Physicochemical Parameters: These include properties like lipophilicity (logP), molar refractivity (MR), molecular weight (MW), and electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. frontiersin.orgfrontiersin.org These parameters are crucial in determining the pharmacokinetic and pharmacodynamic properties of a drug.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule's structure (graph). frontiersin.orgresearchgate.net They encode information about the size, shape, branching, and connectivity of atoms within the molecule. researchgate.net Indices like the Wiener index, Zagreb indices, and Balaban index are commonly used in QSAR studies. frontiersin.orgfrontiersin.org

To build robust QSAR models, various statistical techniques are employed.

Principal Component Analysis (PCA): PCA is used to reduce the dimensionality of the data by identifying the principal components that explain the most variance in the dataset of molecular descriptors. biointerfaceresearch.com

Multiple Linear Regression (MLR): MLR is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.net

Multiple Non-Linear Regression (MNLR): When the relationship between the descriptors and the activity is not linear, MNLR models are used. researchgate.net

Artificial Neural Networks (ANN): ANNs are powerful machine learning models inspired by the structure of the human brain. They can capture complex non-linear relationships between molecular descriptors and biological activity, often providing more accurate predictions than traditional regression methods. jocpr.com Studies on quinoline (B57606) and quinazoline derivatives have shown that ANN models can yield high determination coefficients, indicating good predictive quality.

S-SAR is a more recent development in QSAR that utilizes spectral data (e.g., from NMR, IR, or Mass Spectrometry) to derive descriptors. This approach can capture more subtle electronic and structural information that might be missed by traditional 2D or 3D descriptors, potentially leading to more predictive QSAR models.

Application of Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Artificial Neural Networks (ANN)

In Silico Profiling for Drug-likeness, Bioactivity Scores, and Toxicity Predictions

In the early stages of drug discovery, in silico computational methods are invaluable for predicting the potential of a chemical compound to be developed into a drug. ijpsonline.com These techniques use the chemical structure of a molecule to forecast its physicochemical properties, pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME), biological activity, and potential toxicity. longdom.orgjapsonline.com This computational screening allows researchers to prioritize compounds with favorable characteristics for further synthesis and testing, saving significant time and resources. longdom.orgresearchgate.net For derivatives of the 6-bromoquinazolin-4-one scaffold, a core structure of this compound, various computational tools have been employed to generate a comprehensive profile. researchgate.net

Detailed Research Findings

Research on a series of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones utilized several computational tools to predict their properties. researchgate.net Software like SwissADME, Molinspiration, and Osiris were used to evaluate drug-likeness, bioactivity, and toxicity, respectively. researchgate.net

Drug-Likeness Predictions

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs, such as favorable absorption and distribution characteristics. researchgate.netnih.gov This is often evaluated using established rules like Lipinski's Rule of Five. In the analysis of 6-bromoquinazolin-4(3H)-one derivatives, predictions were made using SwissADME software. researchgate.net The parameters typically assessed include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org

The data generated for the derivatives of the core quinazoline structure indicated that they generally align with the criteria for drug-like molecules. researchgate.net

Table 1: Representative Drug-Likeness Parameters Predicted for 6-Bromoquinazolin-4(3H)-one Derivatives This table is representative of the types of data generated in studies on this compound class.

| Parameter | Predicted Value Range | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 350 - 500 | < 500 | Yes |

| LogP (Lipophilicity) | 2.5 - 4.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 - 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 - 5 | ≤ 10 | Yes |

Bioactivity Scores

Bioactivity scores are calculated to predict a molecule's potential to interact with major drug target classes. researchgate.net Using platforms such as Molinspiration, scores are generated for targets like G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, protease inhibitors, and nuclear receptors. researchgate.net A higher score suggests a greater probability of biological activity at that target. For the 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-one series, these predictions help to identify potential therapeutic applications. researchgate.net

Table 2: Predicted Bioactivity Scores for 6-Bromoquinazolin-4(3H)-one Derivatives This table illustrates typical bioactivity score predictions for this class of compounds. A score > 0 indicates likely activity, < 0 indicates inactivity, and scores between -5.0 and 0.0 are moderately active.

| Target Class | Predicted Score Range | Interpretation |

| GPCR Ligand | -0.1 to 0.2 | Moderately Active to Active |

| Ion Channel Modulator | -0.2 to 0.1 | Moderately Active |

| Kinase Inhibitor | 0.1 to 0.4 | Active |

| Nuclear Receptor Ligand | -0.3 to -0.1 | Moderately Active |

| Protease Inhibitor | -0.4 to -0.2 | Moderately Active |

| Enzyme Inhibitor | 0.2 to 0.5 | Active |

Toxicity Predictions

Computational toxicity prediction is a critical step to flag potential liabilities early in the drug development process. charite.denih.gov Tools like the Osiris Property Explorer are used to identify structural fragments associated with toxicity risks such as mutagenicity, tumorigenicity, and irritant effects. researchgate.net The system often uses a color-coded system to provide an easy-to-interpret risk assessment. researchgate.net Studies on the derivatives of 6-bromoquinazolin-4-one showed varied, but generally low, predicted toxicity risks. researchgate.net

Table 3: Predicted Toxicity Risks for 6-Bromoquinazolin-4(3H)-one Derivatives This table represents the kind of toxicity risk assessment generated for this compound family. "Low" indicates a low probability of the effect, while "None" indicates no structural alerts were found.

| Toxicity Endpoint | Predicted Risk Level |

| Mutagenicity | Low |

| Tumorigenicity | None |

| Irritant Effect | Low |

| Reproductive Effect | None |

Advanced Spectroscopic and Computational Characterization for Research Purposes

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of novel compounds. By examining the interaction of 2-amino-6-bromoquinazolin-4-ol with electromagnetic radiation, its molecular framework can be pieced together.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features. The presence of primary amine (NH₂), amide (C=O), and aromatic ring functionalities gives rise to distinct peaks.

Expected characteristic absorption bands include:

N-H stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.

C=O stretching: The cyclic amide (lactam) carbonyl group is expected to produce a strong absorption band around 1640-1680 cm⁻¹.

C=N and C=C stretching: Vibrations from the quinazoline (B50416) ring system would appear in the 1400-1620 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

The precise positions of these bands can be influenced by the electronic environment and potential intermolecular hydrogen bonding within the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

For this compound, the expected NMR signals are influenced by the electron-withdrawing bromine atom and the electron-donating amino group. While specific experimental spectra for this exact compound are not widely published, data from close analogs like 6-bromoquinazolin-4-ol (B1460634) allow for reasoned predictions. researchgate.net The protons on the aromatic ring are expected to appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). researchgate.net The protons of the amino group (NH₂) would likely appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on general principles and data from analogous structures.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-5 | ~8.0-8.4 | d (doublet) | Aromatic proton |

| H-7 | ~7.8-8.0 | dd (doublet of doublets) | Aromatic proton |

| H-8 | ~7.5-7.7 | d (doublet) | Aromatic proton |

| NH₂ | Variable (broad s) | s (singlet) | Amino protons |

| NH | Variable (broad s) | s (singlet) | Amide proton |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~155-160 | Carbon attached to two nitrogens |

| C-4 | ~162-167 | Carbonyl carbon |

| C-4a | ~120-125 | Aromatic quaternary carbon |

| C-5 | ~128-132 | Aromatic CH |

| C-6 | ~115-120 | Aromatic carbon attached to Br |

| C-7 | ~135-140 | Aromatic CH |

| C-8 | ~118-122 | Aromatic CH |

| C-8a | ~148-152 | Aromatic quaternary carbon |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₆BrN₃O, corresponding to a molecular weight of approximately 240.06 g/mol . chemscene.comambeed.com

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Fragmentation patterns would likely involve the loss of small molecules like CO, HCN, or the bromine radical, providing further structural clues.

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The quinazoline ring system is a strong chromophore. Analogous quinazolin-4-amine (B77745) structures are known to exhibit absorption maxima (λmax) around 270 nm, which is attributed to π→π* transitions within the aromatic system. The presence of the electron-donating amino group and the auxochromic bromine atom on the benzene (B151609) ring is expected to influence the position and intensity of these absorption bands, potentially causing a shift to longer wavelengths (bathochromic shift).

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, XRD analysis would provide unambiguous data on:

Tautomeric Form: It would confirm whether the molecule exists in the specified 4-ol form or the tautomeric 4(3H)-one form in the solid state.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined. wikipedia.org

Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the amino groups and carbonyl oxygens, which can form extensive networks. nih.gov

This technique is fundamental for understanding structure-property relationships and has been widely used to characterize biological molecules and guide drug design. mdpi.com

UV-Vis Spectroscopy

Computational Chemistry for Molecular Understanding

Computational chemistry offers theoretical insights into molecular properties, complementing experimental data. Methods like Density Functional Theory (DFT) can be used to calculate optimized geometries, electronic structures, and spectroscopic properties. Several physicochemical properties for this compound have been calculated and are available through chemical databases. chemscene.comambeed.com

These parameters are valuable in medicinal chemistry and drug discovery research for predicting a compound's behavior in biological systems. For instance, the Topological Polar Surface Area (TPSA) is related to drug transport properties, while the calculated LogP value provides an estimate of its lipophilicity. ambeed.com

Table 2: Computationally Derived Physicochemical Properties for this compound

| Property | Value | Significance | Source |

| Molecular Formula | C₈H₆BrN₃O | Defines the elemental composition. | chemscene.com |

| Molecular Weight | 240.06 g/mol | Mass of one mole of the substance. | chemscene.comambeed.com |

| Topological Polar Surface Area (TPSA) | 71.77 Ų | Predicts transport properties (e.g., cell permeability). | chemscene.comambeed.com |

| iLogP | 1.11 | A measure of lipophilicity/hydrophobicity. | ambeed.com |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds. | chemscene.comambeed.com |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms. | ambeed.com |

| Rotatable Bonds | 0 | Indicates molecular rigidity. | chemscene.comambeed.com |

Quantum Chemical Calculations (DFT, HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in investigating the molecular properties of quinazoline derivatives. numberanalytics.comsmu.edu These computational approaches allow for the determination of atomic and molecular properties with a high degree of accuracy. mdpi.com

DFT methods, such as B3LYP, are often favored for their balance of computational efficiency and accuracy, frequently providing results that align well with experimental data for molecular geometries. mdpi.com For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to reproduce experimental geometric parameters effectively for similar heterocyclic systems. mdpi.com Hartree-Fock, a foundational ab initio method, approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com While useful, post-HF methods and DFT are often employed to incorporate electron correlation for more precise results. numberanalytics.comsmu.edu

These calculations are critical for obtaining optimized molecular structures, which serve as the basis for further analysis, including vibrational frequencies and electronic properties. smu.edudergipark.org.tr The choice of basis set, such as the split-valence 6-31G, is a significant factor that influences the accuracy of these quantum chemical calculations. numberanalytics.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. mdpi.comreed.edu The MEP map illustrates the electrostatic potential on the surface of the molecule, typically using a color scale to denote different charge regions. reed.edu

In an MEP map, regions of negative electrostatic potential, often colored red, correspond to areas with high electron density. mdpi.com These sites are prone to electrophilic attack. mdpi.com Conversely, areas with positive electrostatic potential, usually colored blue, indicate electron-deficient regions and are susceptible to nucleophilic attack. mdpi.com Green areas represent neutral potential. mdpi.com

For quinazoline derivatives and other complex organic molecules, MEP analysis, often performed using the optimized geometry from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level), can identify the most reactive sites. mdpi.com For example, the analysis can reveal that electronegative atoms like nitrogen and oxygen create negative potential regions, while hydrogen atoms attached to them form positive potential areas, indicating likely sites for hydrogen bonding. dtic.mil This visual tool is crucial for understanding intermolecular interactions. walisongo.ac.id

Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., pKa, Lipophilicity, TPSA)

Computational methods are widely used to predict the physicochemical properties of molecules like this compound, which are crucial for assessing their potential biological activity. These properties include pKa, lipophilicity (log P), and Topological Polar Surface Area (TPSA).

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of a molecule's ability to cross biological membranes. Various computational models are used for its prediction, including atomistic methods (like XLOGP3 and WLOGP) and topological methods (like MLOGP). ambeed.com The consensus log P, an average of multiple prediction methods, provides a more robust estimate. ambeed.com

Topological Polar Surface Area (TPSA) is another critical parameter, defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. ambeed.com TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

The table below presents computationally predicted physicochemical properties for a related compound, illustrating the type of data generated in such analyses.

| Property | Predicted Value | Method/Reference |

| Lipophilicity (Consensus Log P) | -0.42 | Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT ambeed.com |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Ertl et al. 2000 J. Med. Chem. ambeed.com |

| Water Solubility (Log S) | 0.37 | ESOL: Delaney JS. 2004 J. Chem. Inf. Model. ambeed.com |

This data is for the compound 2-aminopropan-1-ol and serves as an illustrative example of predicted physicochemical properties.

Vibrational Analysis and Thermodynamic Properties

Vibrational analysis, based on quantum chemical calculations, is used to compute the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations are typically performed using DFT and HF methods with appropriate basis sets, and the resulting frequencies are often scaled to better match experimental data. dergipark.org.trresearchgate.net

From the vibrational analysis, several important thermodynamic properties can be calculated as a function of temperature. nepjol.info These properties include:

Heat Capacity (at constant pressure, Cp, and constant volume, Cv)

Entropy (S)

Enthalpy (H)

Gibbs Free Energy (G)

Generally, parameters like heat capacity, entropy, and enthalpy increase with temperature due to the enhancement of molecular vibrational intensities. nepjol.info In contrast, the Gibbs free energy tends to decrease as temperature increases. nepjol.info These thermodynamic parameters provide insight into the stability and reactivity of the compound under different thermal conditions. scispace.comnih.gov

Therapeutic Potential and Future Directions in Drug Discovery

2-Amino-6-bromoquinazolin-4-ol as a Lead Compound

The unique structural features of this compound make it an attractive starting point for the design and synthesis of new drug candidates. Its bromine substituent at the 6-position and amino group at the 2-position provide key handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential for Development as a Kinase Inhibitor in Cancer Therapy

Kinase inhibitors are a cornerstone of modern cancer therapy, and the quinazoline (B50416) core is a well-established scaffold for targeting these enzymes. mdpi.com Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and afatinib, are based on the quinazoline framework and have demonstrated clinical efficacy in treating various cancers, particularly non-small cell lung cancer. nih.govmdpi.com These drugs primarily target the epidermal growth factor receptor (EGFR), a key driver of tumor growth and proliferation. acs.orgscielo.br

The this compound scaffold holds promise for the development of new kinase inhibitors. For instance, a series of 2-arylbenzimidazole-thioquinazolin-4(3H)-ones were designed and synthesized, with some compounds showing dual inhibitory activity against BRAFV600E and CRAF, kinases implicated in melanoma and other cancers. mdpi.com Furthermore, modifications at the 4, 6, and 7-positions of the quinazoline skeleton have yielded compounds with potent biological activities against various cancer cell lines. mdpi.com The bromine at the 6-position of this compound can be exploited for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl groups and generate novel derivatives with potential anticancer properties. researchgate.net

| Compound Class | Target Kinase(s) | Potential Application |

| 2-Arylbenzimidazole-thioquinazolin-4(3H)-ones | BRAFV600E, CRAF | Melanoma, other cancers |

| 4-Phenoxyquinazolines | EGFR, c-Met | Non-small cell lung cancer |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Not specified | Renal, melanoma, breast cancer |

Further Optimization for Specific Therapeutic Applications

The versatility of the this compound scaffold allows for its optimization for a range of therapeutic targets beyond kinases. Structure-activity relationship (SAR) studies are crucial in this process. For example, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the introduction of a methyl group at the exocyclic amino group was found to be a key determinant for selectivity towards the A1 adenosine (B11128) receptor. nih.gov Such subtle modifications can significantly alter the pharmacological profile of a compound.

Further optimization strategies for this compound derivatives could involve:

Modification of the 2-amino group: Introducing different substituents on the amino group can modulate potency and selectivity. Studies on 2-N-substituted quinazolines have shown that smaller substituents or cyclic amino groups can lead to higher activity. acs.org

Derivatization at the 6-bromo position: The bromine atom serves as a valuable synthetic handle for introducing a wide variety of functional groups through cross-coupling reactions, enabling the exploration of a broad chemical space. researchgate.net

Alterations to the quinazolinone core: Modifications to the core structure itself can lead to novel scaffolds with improved properties.

Challenges and Opportunities in Quinazoline-Based Drug Discovery

While the quinazoline scaffold offers immense potential, its development into clinically successful drugs is not without its challenges. Addressing issues such as toxicity, and poor pharmacological properties is paramount for translating promising lead compounds into effective therapies.

Addressing Toxicity and Side Effects

A major hurdle in drug development is managing toxicity and off-target effects. nih.gov Many potent anticancer agents exhibit significant toxicity, limiting their therapeutic window. nih.gov For quinazoline-based drugs, side effects can arise from the inhibition of unintended kinases or other biological targets.

Strategies to mitigate toxicity include:

Improving selectivity: Designing inhibitors that are highly selective for the target kinase over other kinases can reduce off-target effects. This can be achieved through detailed structural studies of the target protein and computational modeling to guide the design of more specific ligands.

Targeted delivery: Developing drug delivery systems that specifically target cancer cells can minimize exposure of healthy tissues to the drug, thereby reducing systemic toxicity.

SAR-guided modifications: Systematically modifying the quinazoline scaffold and observing the impact on both efficacy and toxicity can lead to the identification of derivatives with an improved therapeutic index. For example, some studies have shown that certain substitutions can reduce toxicity against non-cancerous cell lines. rsc.org

Enhancing Pharmacological Properties (e.g., Solubility, Plasma Protein Binding)

Poor pharmacological properties, such as low solubility and high plasma protein binding, can hinder the development of a drug candidate. nih.gov Low solubility can lead to poor absorption and bioavailability, while high plasma protein binding can reduce the concentration of free drug available to interact with its target. nih.govrsc.org

Several approaches can be employed to enhance the pharmacological properties of quinazoline derivatives:

Introduction of polar functional groups: Incorporating polar groups, such as hydroxyl or amino groups, can improve aqueous solubility.

Salt formation: Converting the compound into a salt can significantly increase its solubility.

Prodrug strategies: Designing a prodrug that is converted to the active compound in vivo can overcome solubility or other pharmacokinetic limitations.

A study on a series of quinazolinone inhibitors of p38α MAP kinase demonstrated that modifications to address poor aqueous solubility and high plasma protein binding led to the identification of a clinical candidate. nih.gov

| Pharmacological Property | Challenge | Potential Solution(s) |

| Solubility | Poor aqueous solubility can limit absorption and bioavailability. | Introduction of polar groups, salt formation, prodrug strategies. |

| Plasma Protein Binding | High binding reduces the concentration of free drug. | Structural modifications to alter lipophilicity. |

| Metabolic Stability | Rapid metabolism can lead to a short half-life. | Introduction of blocking groups at metabolic sites. |

Strategies for Scaffold Hopping and Novel Scaffold Discovery

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, often structurally distinct, scaffold while retaining similar biological activity. niper.gov.in This approach can lead to the discovery of novel intellectual property, improved pharmacological properties, and alternative binding modes. niper.gov.inacs.org

For quinazoline-based drug discovery, scaffold hopping can be used to:

Identify novel core structures: This can lead to the discovery of new classes of inhibitors with different selectivity profiles.

Overcome limitations of the quinazoline scaffold: If a particular quinazoline series suffers from inherent liabilities, such as toxicity or poor pharmacokinetics, scaffold hopping can provide a route to a more developable series.

Explore new chemical space: This can lead to the identification of compounds with unexpected and valuable biological activities.

An example of successful scaffold hopping involved the discovery of quinazolines as histamine (B1213489) H4 receptor inverse agonists, starting from a series of quinoxaline-containing fragments. researchgate.net This demonstrates the potential of this strategy to identify novel and potent ligands for a variety of targets.

Innovative Research Directions

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives being explored for a multitude of therapeutic applications. mdpi.comipinnovative.com The compound this compound, in particular, serves as a valuable starting point for the development of novel therapeutic agents due to its unique structural features. sigmaaldrich.com Current research is focused on innovative strategies to enhance the efficacy, specificity, and application of its derivatives. These strategies include their use in combination therapies, the development of sophisticated delivery systems, the identification of new biological targets, and the application of advanced computational tools to design the next generation of drug candidates.

Combination Therapies involving this compound Derivatives

The complexity of diseases like cancer often necessitates multi-pronged therapeutic approaches. Combination therapy, which involves using multiple drugs simultaneously, can enhance therapeutic efficacy, overcome drug resistance, and reduce dosages to minimize side effects. nih.gov While specific clinical trials on combination therapies involving this compound derivatives are not yet widely documented, the extensive research into the quinazoline class provides a strong rationale for this direction.

Quinazoline-based compounds, such as certain cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, are already successfully used in combination with hormone receptor antagonists to treat specific types of breast cancer. nih.gov The development of quinazoline hybrids is an active area of research, with the goal of creating innovative and efficient chemotherapeutics to combat issues like multidrug resistance. bohrium.com These hybrid molecules are designed to arrest the cell cycle, induce programmed cell death (apoptosis), and inhibit the formation of new blood vessels (angiogenesis), making them prime candidates for use in combination with other anticancer agents. bohrium.com The exploration of derivatives of this compound in combination regimens represents a logical and promising step toward developing more effective treatment strategies.

Development of Targeted Drug Delivery Systems

Targeted drug delivery is a revolutionary approach designed to transport therapeutic agents directly to the site of disease, thereby increasing efficacy and minimizing off-target effects. researchgate.netmdpi.com This is particularly relevant for potent molecules like quinazoline derivatives, where concentrating the drug at the target site is crucial. Research in this area focuses on utilizing various nanocarriers to improve the pharmacological profile of these compounds. mdpi.com

Key Targeted Delivery Strategies:

Nanoparticles and Nanocarriers : Encapsulating hydrophobic drugs within nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), can protect the drug from degradation, improve bioavailability, and enable controlled release. mdpi.com

Smart Polymers : Advanced systems may use "smart" polymers that coat carriers like mesoporous silica (B1680970). rsc.org These polymers can act as gates, releasing the drug in response to specific physiological triggers at the target site, such as changes in pH or temperature. rsc.org

Surface Functionalization : To achieve active targeting, the surface of these nanocarriers can be decorated with specific molecules—such as peptides, antibodies, or aptamers—that recognize and bind to receptors overexpressed on cancer cells. mdpi.comfrontiersin.org For instance, folic acid can be attached to a delivery system to target cancer cells that have a high number of folate receptors. rsc.org

While specific applications for this compound derivatives are still emerging, these established targeted delivery technologies provide a clear roadmap for future research to enhance their therapeutic potential.

| Delivery System | Description | Targeting Mechanism | Potential Advantage for Quinazoline Derivatives | Reference |

|---|---|---|---|---|

| Liposomes | Small, spherical vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. | Can be functionalized with targeting ligands (e.g., antibodies, aptamers) on their surface. | Improves solubility, reduces systemic toxicity, and allows for targeted delivery. | frontiersin.org |

| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. The hydrophobic core can carry poorly soluble drugs. | Passive targeting via the enhanced permeability and retention (EPR) effect; can also be actively targeted. | Increases stability and circulation time of the drug. | frontiersin.org |

| Mesoporous Silica Nanoparticles | Porous silica particles that can be loaded with drugs and coated with "smart" polymers. | Stimuli-responsive release (e.g., pH, temperature) and active targeting via surface ligands like folic acid. | Provides controlled, "on-demand" drug release at the target site. | rsc.org |

Exploration of New Biological Targets and Mechanisms of Action

A significant thrust in the research on this compound derivatives involves identifying and validating new biological targets to expand their therapeutic applications. The inherent versatility of the quinazoline scaffold allows for its modification to interact with a wide array of proteins involved in various disease pathways. mdpi.comipinnovative.com

Researchers have successfully identified several novel targets for bromo-quinazoline derivatives:

Kinase Inhibition : Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 6-bromoquinazoline (B49647) have been developed as potent inhibitors of specific kinases such as CDC2-like kinases (CLK1/CLK4) and the Ephrin type-B receptor 3 (EphB3). researchgate.net

Toll-Like Receptor (TLR) Modulation : Structurally related 2,4-diaminoquinazoline derivatives have been patented as modulators of Toll-Like Receptor 8 (TLR8), a key component of the innate immune system. google.com This suggests a potential role for these compounds in treating viral infections and other immune-related disorders. google.com

Enzyme Inhibition in Microbes : To combat antimicrobial resistance, novel derivatives are being designed. For example, 6-bromo-2-styrylquinazolin-4(3H)-ones have been synthesized and studied for their potential to inhibit essential microbial enzymes like dihydrofolate reductase and thymidylate synthase. researchgate.net